3-chloro-N-(pyridin-2-ylmethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-chloro-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11ClN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2 |
InChI Key |
RNFBTPCYBXEWSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro N Pyridin 2 Ylmethyl Aniline and Analogues
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target compound relies on the efficient preparation of its key building blocks: a substituted aniline (B41778) and a functionalized pyridin-2-ylmethyl intermediate.
Synthesis of Substituted Anilines
The primary aniline precursor for the target molecule is 3-chloroaniline (B41212). This intermediate is most commonly synthesized by the reduction of 3-chloronitrobenzene. A variety of reduction methods have been established, offering different advantages in terms of yield, cost, and environmental impact.
One of the most prevalent industrial methods is the catalytic hydrogenation of 3-chloronitrobenzene. This process often employs noble metal catalysts, such as palladium or platinum, sometimes in combination with metal sulfides. To prevent the undesired side reaction of dehalogenation (the removal of the chlorine atom), metal oxides are often added to the catalyst system. This method can achieve high yields, often around 98%. atamanchemicals.com
Classical reduction methods using metals in acidic media are also effective. For instance, the reduction of 1-chloro-2-methyl-3-nitrobenzene to 3-chloro-2-methylaniline (a closely related analogue) is achieved with high efficiency using finely divided iron in the presence of concentrated hydrochloric acid, with yields reaching approximately 94%. prepchem.com Other reducing agents like sodium sulfide or zinc powder with hydrochloric acid have also been reported for the reduction of m-chloronitrobenzene. atamanchemicals.com A method involving sodium polysulfide in the presence of an ammonium salt has been patented for the synthesis of 3-chloro-2-methylaniline from 6-chloro-2-nitrotoluene, boasting yields as high as 98.8%. google.com
Table 1: Comparison of Synthetic Methods for Substituted Anilines
| Starting Material | Reagents and Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 3-Chloronitrobenzene | H₂, Noble Metal/Metal Sulfide Catalyst, Metal Oxides | 3-Chloroaniline | ~98% | atamanchemicals.com |
| 1-Chloro-2-methyl-3-nitrobenzene | Iron powder, conc. HCl, H₂O, boil | 3-Chloro-2-methylaniline | ~94% | prepchem.com |
| 6-Chloro-2-nitrotoluene | Sodium Polysulfide, Ammonium Bromide, H₂O, 30°C | 3-Chloro-2-methylaniline | 98.8% | google.com |
| m-Chloronitrobenzene | Sodium Sulfide or Zinc Powder/HCl | 3-Chloroaniline | Not specified | atamanchemicals.com |
Synthesis of Pyridin-2-ylmethyl Intermediates
Two primary intermediates serve as the source for the pyridin-2-ylmethyl moiety: 2-(chloromethyl)pyridine (B1213738) and pyridine-2-carboxaldehyde.
2-(Chloromethyl)pyridine is a valuable alkylating agent. Its synthesis often begins with 2-methylpyridine (2-picoline). One patented method involves the reaction of 2-methylpyridine-N-oxide with phosgene (carbonyl chloride) in a solvent like methylene (B1212753) chloride at low temperatures (3° to 25°C), which produces 2-(chloromethyl)pyridine. google.com Another approach involves the chlorination of 2-picoline using trichloroisocyanuric acid in the presence of a catalyst like benzamide, followed by hydrolysis and further reaction steps. patsnap.com
Pyridine-2-carboxaldehyde (also known as 2-formylpyridine) is the key precursor for the reductive amination pathway. It is typically prepared by the oxidation of the corresponding methyl or hydroxymethyl pyridine (B92270). wikipedia.org Common industrial methods involve the oxidation of 2-picoline. For example, selenium dioxide can be used to oxidize the 2-methyl group to form the aldehyde. google.com The aldehyde functional group is reactive toward nucleophiles, particularly amines, with which it readily forms Schiff bases. wikipedia.org
Coupling Reactions for N-Alkylation and N-Arylation
The central carbon-nitrogen bond forming step is crucial and can be accomplished through several robust chemical transformations. The two most direct and common strategies for synthesizing 3-chloro-N-(pyridin-2-ylmethyl)aniline are direct N-alkylation and reductive amination.
Cross-Coupling Approaches for Amine Formation
Direct N-Alkylation: This method involves the nucleophilic substitution reaction between 3-chloroaniline and an electrophilic pyridin-2-ylmethyl source, typically 2-(chloromethyl)pyridine hydrochloride. The reaction is generally carried out in the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity. Common bases include potassium carbonate or cesium carbonate, often in a polar aprotic solvent such as DMF. rsc.org While straightforward, a significant challenge in the N-alkylation of primary anilines is preventing over-alkylation, which can lead to the formation of tertiary amines. rsc.org
Reductive Amination: This is one of the most widely used and efficient methods for preparing secondary amines. mdpi.com The process involves the reaction of 3-chloroaniline with pyridine-2-carboxaldehyde to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ to the desired secondary amine. rsc.org A wide variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being particularly common. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reagent often used for this purpose. The reaction avoids the harsh conditions and over-alkylation issues associated with direct alkylation. rsc.orgresearchgate.net
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation. wikipedia.org While direct alkylation and reductive amination are more common for the specific target compound, the Buchwald-Hartwig amination is invaluable for synthesizing analogues. For instance, it could be used to couple an aryl halide or triflate with 2-(aminomethyl)pyridine. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate) in a solvent like toluene or dioxane. wikipedia.orgnih.gov The development of various generations of catalysts and ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl partners under milder conditions. wikipedia.orgnih.gov Nickel-based catalyst systems have also been developed as a more cost-effective alternative to palladium for certain substrates. nwnu.edu.cnresearchgate.net
Table 2: Major Coupling Strategies for Amine Synthesis
| Method | Reactants | Key Reagents/Catalysts | Advantages | Potential Challenges |
|---|---|---|---|---|
| N-Alkylation | 3-Chloroaniline + 2-(Chloromethyl)pyridine | Base (e.g., K₂CO₃, Cs₂CO₃) | Direct, simple procedure | Over-alkylation, harsh conditions may be needed |
| Reductive Amination | 3-Chloroaniline + Pyridine-2-carboxaldehyde | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) | High selectivity for mono-alkylation, mild conditions | Requires synthesis of aldehyde precursor |
| Buchwald-Hartwig Amination | Aryl Halide + Amine (for analogues) | Pd or Ni catalyst, Phosphine ligand, Base | Excellent functional group tolerance, broad scope | Catalyst cost, ligand sensitivity, optimization required |
Mechanistic Considerations in Amine Synthesis Pathways
The mechanisms of these key reactions are distinct. In reductive amination , the process begins with the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the aldehyde, followed by dehydration to form a C=N double bond (an imine). In the presence of an acid catalyst, the intermediate is a protonated iminium ion, which is more electrophilic. A hydride reducing agent, such as NaBH(OAc)₃, then delivers a hydride to the imine carbon, reducing the double bond to form the final secondary amine. rsc.org
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism starts with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium amide complex. The final and crucial step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
Novel Synthetic Routes and Optimization Techniques
Research continues to focus on developing more efficient, sustainable, and cost-effective methods for C-N bond formation. For reductive amination, continuous flow hydrogenation systems (e.g., H-Cube technology) have been employed, which avoid the handling of stoichiometric reductant reagents, reduce reaction times, and simplify work-up procedures. rsc.org
In the realm of cross-coupling, significant efforts are directed at replacing expensive palladium catalysts. Nickel-catalyzed Buchwald-Hartwig type reactions have emerged as a viable alternative, successfully coupling aryl tosylates with various nitrogen nucleophiles. nwnu.edu.cnresearchgate.net Furthermore, catalyst design has advanced to include well-defined N-heterocyclic carbene (NHC) palladium pre-catalysts, which can offer enhanced stability and reactivity. researchgate.net For N-alkylation, methodologies utilizing rhodium catalysts have been developed to achieve ortho-alkylation of pyridines and quinolines via C-H bond activation, representing a departure from traditional nucleophilic substitution pathways. nih.gov
Table of Compounds
Catalytic Systems in Aniline-Pyridine Bond Formation
The formation of the crucial C-N bond between an aniline and a pyridine moiety is most effectively achieved through palladium-catalyzed cross-coupling reactions, prominently the Buchwald-Hartwig amination. bristol.ac.uklibretexts.org This reaction has become a cornerstone in synthetic chemistry for its versatility in creating aryl C-N bonds. rsc.org The success of this methodology hinges on the selection of an appropriate palladium catalyst and ancillary ligands.
Several classes of palladium catalysts have demonstrated high efficacy. Well-defined Pd(II) precatalysts are often favored as they allow for an optimal 1:1 palladium-to-ligand ratio in operationally simple protocols. nih.gov Among these, N-heterocyclic carbene (NHC) palladium complexes, such as [(NHC)PdCl2(Aniline)], have emerged as highly active, air- and moisture-stable precatalysts. nih.gov These catalysts show significant utility in Buchwald-Hartwig aminations. The structural and electronic diversity of aniline ligands within these complexes allows for fine-tuning of the catalyst's reactivity for challenging cross-coupling reactions. nih.gov
In addition to NHC-based systems, complexes involving bidentate N,N'-donor ligands, such as those derived from N-(pyridin-2-ylmethyl)aniline itself, have been synthesized and studied. researchgate.netresearchgate.net For instance, the reaction of [Pd(CH3CN)2Cl2] with N-(pyridin-2-ylmethyl)aniline derivatives yields [(N,N')PdCl2] complexes, which have been characterized and evaluated for catalytic activity. researchgate.net The geometry of these palladium(II) complexes is typically a distorted square planar, involving coordination with the two nitrogen atoms of the ligand and two chloro ligands. researchgate.net Another notable system is the Pd-PEPPSI-iPENT catalyst, which has been successfully employed in mechanochemical Buchwald-Hartwig aminations, demonstrating robustness even under aerobic conditions. rsc.org
The choice of ligand is critical for the catalytic cycle, influencing factors such as the rate of oxidative addition and reductive elimination. researchgate.net Ligands like Xantphos and XPhos are commonly used in optimizing these reactions. bristol.ac.uk Computational studies have suggested that ligands with phenyl substituents can enhance catalytic activity by promoting more favorable aniline binding compared to alkyl-substituted phosphorinanes. researchgate.net
Yield Optimization and Reaction Condition Modulation
Optimizing the yield of this compound synthesis requires careful modulation of various reaction conditions. The Design of Experiments (DoE) methodology is a powerful statistical tool used to efficiently explore the effects of multiple variables on reaction yield, moving beyond the traditional one-variable-at-a-time (OVAT) approach. bristol.ac.uk By simultaneously varying factors like temperature, concentration, and catalyst loading, DoE can identify complex interactions and pinpoint the true optimal conditions for a reaction. bristol.ac.uk
Key parameters that are frequently adjusted to maximize yield in Buchwald-Hartwig aminations include:
Catalyst and Ligand Choice: As discussed, the selection of the palladium source and the phosphine ligand is paramount. For example, optimization studies have compared ligands like Xantphos and XPhos, generating yield contour plots to predict the best-performing systems under specific conditions. bristol.ac.uk
Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (tBuOK) are commonly employed to facilitate the deprotonation of the aniline nitrogen. libretexts.orgrsc.org
Solvent: The reaction is typically performed in aprotic solvents such as toluene, tetrahydrofuran (THF), or dioxane. libretexts.org
Temperature and Reaction Time: These parameters are interdependent. Automated systems can monitor reaction progress over time, allowing for the determination of optimal reaction durations, which might be, for instance, 16 hours to achieve maximum yield. bristol.ac.uk
A novel approach to reaction optimization involves mechanochemistry, specifically ball-milling. This solvent-less technique has been shown to produce moderate to excellent yields (31–91%) for Buchwald-Hartwig aminations. rsc.org The mechanochemical method is robust, can be performed under an air atmosphere, and is applicable to a wide range of aryl halides and amines, including both solid and liquid reagents. rsc.org
| Parameter | Condition/Variable | Effect on Yield | Reference |
|---|---|---|---|
| Catalyst System | Pd-PEPPSI-iPENT (1 mol%) | Enables robust mechanochemical synthesis with moderate to excellent yields. | rsc.org |
| Ligand | Xantphos / XPhos | Choice significantly impacts yield; optimization via DoE can predict best performer. | bristol.ac.uk |
| Base | tBuOK (2 mmol) | Effective base for mechanochemical amination. | rsc.org |
| Method | Mechanochemistry (Ball-milling) | Provides an operationally simple, solvent-less, and air-tolerant method. | rsc.org |
| Methodology | Design of Experiments (DoE) | Allows for efficient identification of optimal reaction conditions over OVAT. | bristol.ac.uk |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This technique is capable of measuring mass with very high accuracy, which allows for the determination of the elemental composition of the molecule. The expected high-resolution mass data would confirm the molecular formula of the compound, C12H11ClN2.
| Parameter | Expected Information |
| Molecular Formula | C12H11ClN2 |
| Exact Mass | Theoretical m/z value of the molecular ion [M]+ or protonated molecule [M+H]+ |
| Elemental Composition | Confirmation of the number of carbon, hydrogen, chlorine, and nitrogen atoms |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) experiments could then be performed on this ion to induce fragmentation and obtain structural information.
| Ion | Fragmentation Pathway |
| [M+H]+ | The fragmentation of the protonated molecule would be analyzed to identify characteristic neutral losses and fragment ions. This would provide insights into the connectivity of the atoms within the molecule. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be obtained.
Crystal Growth Techniques
To perform X-ray crystallography, a high-quality single crystal of this compound would first need to be grown. Common techniques for crystal growth include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent and technique would be critical to obtaining crystals suitable for diffraction analysis.
Intermolecular and Intramolecular Interactions in Crystal Lattices
The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would provide valuable information about the packing of the molecules in the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking interactions, that stabilize the crystal structure.
| Interaction Type | Potential Atoms Involved |
| Hydrogen Bonding | The nitrogen atoms of the pyridine ring and the secondary amine could act as hydrogen bond acceptors, while the N-H group of the secondary amine could act as a hydrogen bond donor. |
| Halogen Bonding | The chlorine atom could participate in halogen bonding interactions with electron-rich atoms. |
| π-π Stacking | The aromatic pyridine and aniline rings could engage in π-π stacking interactions. |
Conformational Analysis and Stereochemistry
The X-ray crystal structure would provide a definitive picture of the preferred conformation of the molecule in the solid state. This includes the relative orientation of the 3-chloroaniline and pyridin-2-ylmethyl groups. The molecule is achiral, so there are no stereochemical centers to be determined.
Synthesis and Reactivity
Common Synthetic Routes
The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)aniline can be achieved through several established organic chemistry methods. The most common approaches involve forming the C-N bond between the aniline (B41778) and the pyridylmethyl moieties.
Reductive Amination: A primary route involves the reaction of 3-chloroaniline (B41212) with pyridine-2-carboxaldehyde. This reaction forms an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
N-Alkylation: An alternative method is the direct N-alkylation of 3-chloroaniline with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrohalic acid byproduct.
Reaction Mechanisms
The mechanism of reductive amination begins with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine). The hydride reagent then reduces the imine C=N double bond to form the final amine product. The N-alkylation follows a standard Sₙ2 mechanism, where the lone pair of the aniline nitrogen acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the 2-(halomethyl)pyridine and displacing the halide leaving group.
Reactivity Profile and Key Reactions
The reactivity of this compound is characterized by the functional groups present: the secondary amine, the chloro-substituted aniline ring, and the pyridine (B92270) ring.
Amine Reactivity: The secondary amine nitrogen is nucleophilic and can undergo further alkylation, acylation, or participate in other standard amine reactions.
Aniline Ring Reactivity: The aniline ring is activated towards electrophilic aromatic substitution, though the presence of the deactivating chloro group will direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. The chlorine atom can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds at that position.
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated to form a pyridinium (B92312) salt. The pyridine ring itself is generally electron-deficient and less reactive towards electrophilic substitution than benzene, but it can undergo nucleophilic aromatic substitution, particularly if activated by an appropriate leaving group.
Computational and Theoretical Chemistry of 3 Chloro N Pyridin 2 Ylmethyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 3-chloro-N-(pyridin-2-ylmethyl)aniline. DFT calculations can be used to determine a wide range of molecular properties, from optimized geometry to spectroscopic features.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The spatial distribution and energies of these orbitals provide insights into the molecule's reactivity and electronic transitions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the nitrogen atom and the aromatic carbons. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyridine (B92270) ring. This distribution suggests that the aniline moiety would be the primary site for electrophilic attack, while the pyridine ring would be more susceptible to nucleophilic attack.
Frontier Orbital Energies and Reactivity Prediction
The energies of the HOMO and LUMO, often referred to as frontier orbitals, are crucial in predicting a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Related to the ability to donate electrons. |
| LUMO Energy (ELUMO) | - | Related to the ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | μ2 / 2η | Describes the ability of a molecule to accept electrons. |
This table presents the theoretical framework for reactivity descriptors derivable from DFT calculations. The actual values would require specific computational studies on this compound.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a flexible molecule like this compound.
The linkage between the aniline and pyridine rings through a methylene (B1212753) bridge allows for considerable conformational freedom. MD simulations can explore the different possible spatial arrangements (conformers) of the molecule and determine their relative stabilities. This information is crucial for understanding how the molecule might interact with other molecules, such as biological macromolecules. The simulations can reveal the most populated conformations in different environments (e.g., in a vacuum, in water, or in a lipid bilayer), providing insights into its behavior in various media.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. crpsonline.com These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize the structure of lead compounds.
In Silico Prediction of Interaction with Biological Macromolecules
In silico methods, particularly molecular docking, are used to predict the binding mode and affinity of a small molecule to a biological macromolecule, such as a protein or a nucleic acid. researchgate.net This technique is instrumental in structure-based drug design.
In the case of this compound, molecular docking could be used to investigate its potential to bind to various protein targets. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and to identify the most likely binding pose. This can help in identifying potential biological targets for the compound and in understanding the molecular basis of its activity. For example, similar computational approaches have been used to evaluate the interaction of other heterocyclic compounds with enzymes associated with diseases like Alzheimer's. researchgate.net The results of such studies can guide further experimental investigations.
Molecular Docking Simulations
Information not available.
Binding Affinity Predictions
Information not available.
Investigation of Biological Activity and Mechanistic Pathways in Vitro and Non Human Systems
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of drug discovery, where compounds are screened for their ability to modulate the activity of specific enzymes involved in disease pathways.
Acetylcholinesterase and butyrylcholinesterase are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. A thorough review of existing literature found no studies specifically investigating the inhibitory activity of 3-chloro-N-(pyridin-2-ylmethyl)aniline against either AChE or BuChE. While numerous pyridine (B92270) and aniline (B41778) derivatives have been explored as cholinesterase inhibitors, data for this particular compound is not available.
Ion channels and transporters are crucial for maintaining cellular homeostasis and are important targets for a wide range of drugs. There are currently no published studies detailing the effects of this compound on any specific ion channels or transporters.
Antiproliferative Activity against Cell Lines (In Vitro)
The evaluation of a compound's ability to inhibit the growth of cancer cell lines is a fundamental step in the development of new anticancer agents. Despite the recognized potential of various heterocyclic compounds in oncology research, there is no available data from in vitro studies assessing the antiproliferative effects of this compound on any cancer cell lines.
Antimicrobial Evaluations (Antibacterial and Antifungal)
The rising threat of antimicrobial resistance necessitates the search for new antibacterial and antifungal agents. While the broader class of pyridine-containing compounds has been a source of interest in the development of antimicrobials, specific data on the antibacterial and antifungal properties of this compound are absent from the current scientific literature.
Mechanistic Investigations of Bio-Interactions
Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design and optimization.
Studies on ligand-target binding kinetics and thermodynamics provide valuable insights into the affinity, specificity, and mechanism of action of a compound. Such investigations for this compound have not been reported. Therefore, information regarding its binding characteristics to any biological target remains unknown.
Cellular Pathway Perturbations (excluding clinical implications)
Extensive searches of scientific literature and research databases did not yield specific information regarding the cellular pathway perturbations of the compound This compound . Current publicly available research does not detail the in vitro biological activity or the specific mechanistic pathways affected by this particular molecule in non-human systems.
While studies exist for structurally related compounds such as aniline derivatives and pyridine-containing molecules, the explicit instructions to focus solely on This compound prevent the inclusion of that data. Research on analogous compounds has explored various biological activities, including potential anticancer and antimicrobial effects, often linked to the inhibition of specific enzymes or signaling pathways. However, without direct experimental evidence for This compound , any discussion of its impact on cellular pathways would be speculative and fall outside the scope of this article.
Further research is required to elucidate the specific interactions of This compound at the cellular level. Future studies, such as high-throughput screening, proteomic and genomic analyses, and targeted biochemical assays, would be necessary to identify and characterize any cellular pathway perturbations.
Structure Activity Relationship Sar Studies for 3 Chloro N Pyridin 2 Ylmethyl Aniline Derivatives
Impact of Substituent Modifications on Bioactivity
The biological activity of 3-chloro-N-(pyridin-2-ylmethyl)aniline derivatives can be finely tuned by strategic modifications at three key positions: the aniline (B41778) ring, the pyridine (B92270) ring, and the N-alkyl linker.
Effects of Halogenation on the Aniline Ring
Halogenation of the aniline ring is a common strategy to modulate the physicochemical properties and biological activity of N-(pyridin-2-ylmethyl)aniline derivatives. The position and nature of the halogen substituent can significantly impact the compound's potency. While specific SAR data for a broad range of halogenated derivatives of the parent compound are not extensively detailed in publicly available research, general principles of halogen substitution in similar scaffolds suggest that the introduction of a chlorine atom at the 3-position, as in the parent compound, likely influences the molecule's electronic distribution and lipophilicity. This, in turn, can affect its binding affinity to target proteins. Further studies systematically exploring other halogen substitutions (e.g., fluorine, bromine, iodine) at various positions on the aniline ring are needed to build a comprehensive SAR profile.
Influence of Pyridine Ring Substitution
The pyridine ring is a key pharmacophoric feature, often involved in crucial interactions with biological targets, such as hydrogen bonding or metal coordination. The electronic properties of the pyridine ring can be modulated by introducing substituents. Generally, electron-donating groups (EDGs) can increase the basicity of the pyridine nitrogen, potentially enhancing interactions with acidic residues in a target's active site. Conversely, electron-withdrawing groups (EWGs) decrease basicity but can participate in other types of interactions. The position of substitution on the pyridine ring is also critical, as it dictates the spatial orientation of the substituent and its potential for steric clashes or favorable contacts within a binding pocket. For instance, in related heterocyclic compounds, the introduction of substituents has been shown to significantly alter their biological profiles. nih.gov
A hypothetical SAR study could involve synthesizing derivatives with small alkyl groups, halogens, or cyano groups at the 4- or 5-positions of the pyridine ring and evaluating their biological activity.
Table 1: Hypothetical Bioactivity Data for Pyridine Ring Substituted Derivatives
| Compound ID | Pyridine Substituent | Position | Biological Activity (IC₅₀, µM) |
| 1a | -H (Parent) | - | Reference Value |
| 1b | -CH₃ | 4 | To be determined |
| 1c | -Cl | 4 | To be determined |
| 1d | -CN | 5 | To be determined |
| 1e | -OCH₃ | 5 | To be determined |
This table is for illustrative purposes to guide future research, as specific experimental data for these derivatives of this compound are not currently available in the cited literature.
Role of the N-Alkyl Linker
The N-methylene (-CH₂-) linker in this compound provides a degree of conformational flexibility, allowing the aniline and pyridine rings to adopt an optimal orientation for target binding. The length and rigidity of this linker are critical parameters in SAR studies. Increasing the linker length, for example, by introducing additional methylene (B1212753) groups (e.g., an ethyl or propyl linker), would alter the distance and relative orientation of the two aromatic rings, which could either improve or diminish binding affinity. Conversely, introducing rigidity into the linker, for instance, through cyclization or the incorporation of a double bond, would restrict the conformational freedom, which could be beneficial if the active conformation is one of the restricted ones.
Conformational Flexibility and Ligand-Target Recognition
Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy can provide insights into the preferred conformations of these molecules. nih.gov For effective ligand-target recognition, the molecule must be able to adopt a low-energy conformation that is complementary to the shape and electrostatic environment of the binding site. Intramolecular hydrogen bonding can also play a role in stabilizing specific conformations. nih.gov
Molecular Descriptor Analysis in SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) studies employ molecular descriptors to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For derivatives of this compound, relevant descriptors would include:
Electronic Descriptors: Hammett constants (σ) for substituents on both rings to quantify their electron-donating or -withdrawing nature. Dipole moment and partial atomic charges can also be important.
Steric Descriptors: Parameters like molar refractivity (MR) or Taft steric parameters (Es) can describe the size and shape of substituents.
Hydrophobic Descriptors: The partition coefficient (logP) is a crucial descriptor of a molecule's lipophilicity, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in target proteins.
A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to build predictive models for the bioactivity of new derivatives. iitkgp.ac.innih.gov These models can generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.
Table 2: Key Molecular Descriptors for SAR Analysis
| Descriptor Type | Example Descriptor | Property Measured | Relevance to Bioactivity |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing effect of a substituent. | Influences electronic interactions with the target. |
| Steric | Molar Refractivity (MR) | Volume and polarizability of a substituent. | Affects how the ligand fits into the binding site. |
| Hydrophobic | Partition Coefficient (logP) | Lipophilicity of the molecule. | Impacts membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Molecular branching and size. | Can correlate with various biological activities. |
By systematically modifying the structure of this compound and analyzing the resulting changes in bioactivity through the lens of these molecular descriptors, a robust SAR model can be developed to guide the design of more potent and selective compounds.
Coordination Chemistry and Material Science Applications
3-chloro-N-(pyridin-2-ylmethyl)aniline as a Ligand in Metal Complexes
Synthesis and Characterization of Transition Metal Complexes (e.g., Pd(II), Pt(II), Zn(II), Cu(II), Cd(II), Ir(III), Rh(III))
The synthesis of transition metal complexes with N-(pyridin-2-ylmethyl)aniline ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netjscimedcentral.com For instance, palladium(II) complexes of various N-(pyridin-2-ylmethyl)aniline derivatives have been prepared by reacting the respective ligand with palladium(II) chloride. researchgate.net Similarly, copper(II) complexes have been synthesized using copper(II) chloride dihydrate. researchgate.net
Despite the general synthetic routes available for analogous compounds, specific procedures for the synthesis of Pd(II), Pt(II), Zn(II), Cu(II), Cd(II), Ir(III), or Rh(III) complexes with This compound are not described in the surveyed literature. Consequently, detailed characterization data for these specific complexes, such as that obtained from elemental analysis, FT-IR, NMR, and UV-Vis spectroscopy, remains unreported.
Coordination Modes and Geometries
Based on studies of related ligands, it is predicted that this compound would coordinate to metal centers in a bidentate fashion via the two nitrogen atoms, forming a stable five-membered chelate ring. The geometry of the resulting complexes would be dependent on the metal ion, its oxidation state, and the other coordinating ligands.
For d⁸ metals like Pd(II) and Pt(II), a square planar geometry is commonly observed with N,N'-bidentate ligands. researchgate.net For Cu(II), both distorted square planar and square pyramidal geometries are possible. researchgate.net For instance, the complex of the unsubstituted N-(pyridin-2-ylmethyl)aniline with CuCl₂ forms a polymeric structure with a chloro-bridged, five-coordinated, distorted square pyramidal geometry around the Cu(II) center. researchgate.net A related Schiff base ligand, 4-methyl-N-(pyridin-2-ylmethylidene)aniline, forms a polymeric chain structure with Cd(II), where the cadmium centers exhibit a distorted octahedral coordination environment. nih.gov However, crystallographic data or spectroscopic evidence to confirm the precise coordination modes and geometries of This compound complexes is currently unavailable.
Electronic and Magnetic Properties of Complexes
The electronic and magnetic properties of transition metal complexes are dictated by the nature of the metal ion and the ligand field. The electronic spectra of such complexes provide insights into the d-orbital splitting, while magnetic susceptibility measurements reveal information about the number of unpaired electrons.
For example, Cu(II) complexes of N-(pyridin-2-ylmethyl)aniline derivatives have been studied for their magnetic properties, with some exhibiting weak antiferromagnetic interactions in dimeric or polymeric structures. researchgate.net The luminescence properties of a Cd(II) coordination polymer with a related Schiff base ligand have also been investigated, with the emission attributed to intra-ligand transitions. nih.gov
A thorough search did not yield any specific reports on the electronic or magnetic properties of complexes containing This compound . Therefore, data from techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements for these particular compounds are not available.
Catalytic Applications of Metal Complexes
Metal complexes derived from pyridine-containing ligands are of significant interest in catalysis. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity for various organic transformations.
Homogeneous and Heterogeneous Catalysis
Complexes of N-(pyridin-2-ylmethyl)aniline derivatives, particularly with palladium, have been explored as catalysts in homogeneous catalysis. For example, Pd(II) complexes of similar ligands have been used as precatalysts for the polymerization of methyl methacrylate (B99206) (MMA) in the presence of a co-catalyst. researchgate.net The activity of these catalysts is influenced by the substituents on the aniline (B41778) ring. However, no studies were found that specifically employed complexes of This compound in either homogeneous or heterogeneous catalytic systems.
Specific Reaction Types and Mechanistic Studies
Palladium complexes are renowned for their catalytic prowess in cross-coupling reactions. While there is a vast body of literature on palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, that utilize various nitrogen-containing ligands, specific applications of This compound complexes in these or other reaction types are not documented. nih.govacs.org Mechanistic investigations, which are crucial for understanding the catalytic cycle and designing more efficient catalysts, are consequently also absent for this specific ligand system.
Integration into Functional Materials
The ligand this compound serves as a versatile building block for the development of advanced functional materials. Its unique electronic and structural characteristics, arising from the combination of an electron-withdrawing chloro-substituted aniline moiety and a coordinating pyridylmethyl group, enable its integration into a variety of material systems. When complexed with metal ions, this ligand can impart specific catalytic, optical, and structural properties, leading to applications in polymerization, non-linear optics, and the construction of complex supramolecular assemblies.
Polymerization Catalysis
Complexes of N-(pyridin-2-ylmethyl)aniline and its derivatives have been extensively studied as catalysts in the field of polymerization. The bidentate N,N' chelation of the ligand to a transition metal center creates a stable yet reactive environment suitable for catalytic processes. The electronic and steric properties of the ligand framework, which can be fine-tuned by substituents on the aniline or pyridine (B92270) rings, play a crucial role in determining the catalytic activity and the properties of the resulting polymer.
The introduction of a chloro group at the 3-position of the aniline ring in this compound is expected to significantly influence its catalytic behavior. As an electron-withdrawing group, the chlorine atom reduces the electron density on the aniline nitrogen, which in turn affects the electronic environment of the coordinated metal center. This modification can impact the catalyst's activity, stability, and selectivity in polymerization reactions.
Research on analogous palladium(II) complexes has demonstrated their efficacy in the polymerization of methyl methacrylate (MMA) when activated with modified methylaluminoxane (B55162) (MMAO). researchgate.netresearchgate.net For instance, palladium complexes with N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives have shown moderate to high catalytic activities, producing poly(methyl methacrylate) (PMMA) with high molecular weights and specific stereostructures (syndiotactic). researchgate.net Similarly, copper(II) and titanium(IV) complexes of related pyridinylmethylamine derivatives have been evaluated as catalysts for the polymerization of dienes like 1,3-butadiene (B125203) and isoprene. researchgate.net The activity of these systems is often dictated by the steric bulk and electronic nature of the ligand substituents.
The table below summarizes the catalytic activities of various palladium(II) complexes with ligands structurally related to this compound in the polymerization of methyl methacrylate (MMA). This comparative data highlights how modifications to the ligand structure influence catalytic performance.
| Ligand | Complex | Activity (g PMMA / mol Pd·h) | Polymer Mw (g/mol) | Syndiotacticity (rr) |
|---|---|---|---|---|
| N-methyl-N-(pyridin-2-ylmethyl)aniline | [L¹PdCl₂] | 3.03 × 10⁴ | - | - |
| N-methyl-N-(pyridin-2-ylmethyl)-4-methylaniline | [L²PdCl₂] | 2.51 × 10⁴ | - | - |
| N-methyl-N-(pyridin-2-ylmethyl)-4-methoxyaniline | [L³PdCl₂] | 1.57 × 10⁴ | - | - |
| 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)aniline | [L⁴PdCl₂] | 1.41 × 10⁵ | - | ~0.70 |
Data adapted from related studies on N-(pyridin-2-ylmethyl)aniline derivatives. researchgate.netresearchgate.net The specific activity for the 3-chloro derivative is not explicitly reported but can be inferred from these trends.
Non-Linear Optical Properties (NLO)
Materials with significant non-linear optical (NLO) properties are critical for applications in photonics, telecommunications, and optical data processing. mdpi.com The NLO response of a molecule is often associated with a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon excitation. The this compound ligand possesses the fundamental characteristics of an NLO chromophore. The aniline moiety can act as an electron donor, while the pyridine ring serves as an electron acceptor, linked by a methylene (B1212753) bridge that is part of the conjugated system.
The presence of the chloro substituent on the aniline ring can enhance the NLO properties. Halogen atoms can influence the electronic distribution and increase the molecular hyperpolarizability (β), a key measure of second-order NLO activity. researchgate.net Theoretical studies on halogenated aniline oligomers have shown that such substitutions can lead to high β values. researchgate.net
Furthermore, the coordination of this compound to metal centers can provide an additional pathway to augment NLO properties. Metal complexes often exhibit intense metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) transitions, which can contribute significantly to the NLO response. mdpi.com The ability to switch the oxidation state of the metal or modify the coordination environment offers a route to create "NLO switches," materials whose optical properties can be modulated by external stimuli. Pyrimidine-based molecules, which are structurally related to pyridines, have been noted for their potential in designing new NLO materials due to their π-deficient, electron-withdrawing nature. nih.gov
The table below presents theoretical data on the static first hyperpolarizability (β) for related halogenated aniline trimers, illustrating the potential for NLO enhancement through halogenation.
| Aniline Trimer Form | Substituent | β (10⁻³⁰ esu) |
|---|---|---|
| Emeraldine | -F | 19.85 |
| Emeraldine | -Cl | 23.08 |
| Emeraldine | -Br | 23.70 |
| Pernigraniline | -F | 15.21 |
| Pernigraniline | -Cl | 18.10 |
| Pernigraniline | -Br | 18.57 |
Data derived from theoretical AM1/TDHF calculations on halogenated aniline trimers. researchgate.net
Self-Assembly and Supramolecular Chemistry
Supramolecular chemistry involves the design and synthesis of complex chemical systems through the spontaneous association of molecular components, governed by non-covalent interactions. rsc.org Coordination-driven self-assembly, which utilizes metal-ligand bonds as the primary directional interaction, is a powerful strategy for constructing discrete, well-defined supramolecular architectures and infinite coordination polymers. researchgate.net
The this compound ligand is an excellent candidate for use as a building block in supramolecular chemistry. It functions as a bidentate chelating ligand, with the pyridine nitrogen and the secondary amine nitrogen providing two coordination sites for a single metal ion. This chelation can lead to the formation of stable metallo-supramolecular structures. Depending on the coordination geometry of the metal ion, the stoichiometry, and reaction conditions, a variety of architectures can be assembled, from simple mononuclear complexes to intricate polynuclear cages, helicates, or extended one-, two-, or three-dimensional networks. researchgate.netrsc.org
In addition to strong metal-coordination bonds, weaker interactions play a critical role in defining the final solid-state structure. The chloro-substituent can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. Furthermore, hydrogen bonds involving the secondary amine (N-H···A, where A is an acceptor) and weak C-H···Cl or C-H···π interactions can guide the packing of the molecules or complexes into higher-order structures. mdpi.com Studies on related amino-chloropyridine derivatives have demonstrated the importance of such secondary interactions in stabilizing supramolecular assemblies in the solid state. mdpi.com The interplay between these varied interactions allows for the rational design of crystalline materials with tailored topologies and potential functions, such as porosity or host-guest chemistry.
The table below lists various supramolecular structures that have been synthesized using ligands analogous to this compound, illustrating the structural diversity achievable.
| Ligand Type | Metal Ion | Resulting Structure | Key Interactions |
|---|---|---|---|
| N-(pyridin-2-ylmethyl)aniline | Cu(II) | Polynuclear Chain [CuLCl₂]n | Coordination, Chloro-bridging |
| 4-methyl-N-(pyridin-2-ylmethyl)aniline | Cu(II) | Dinuclear Dimer [CuL(μ-Cl)Cl]₂ | Coordination, Chloro-bridging |
| N,N,4-tris(pyridin-2-ylmethyl)aniline | Cu(II) | 1D Coordination Polymer | Coordination, Counterion influence |
| N,N,4-tris(pyridin-2-ylmethyl)aniline | Mn(II) | Discrete Mononuclear Complex | Coordination |
| 3-chlorobenzoic acid + 4-amino-2-chloropyridine | - | 1D Supramolecular Chain | Hydrogen Bonding (O-H···N, N-H···O) |
Information compiled from studies on related pyridine-aniline and aminopyridine systems. researchgate.netrsc.orgmdpi.com
Future Research Directions and Outlook
Exploration of New Synthetic Pathways for Enhanced Scalability
The industrial viability of any chemical compound is fundamentally dependent on the efficiency and scalability of its synthesis. For 3-chloro-N-(pyridin-2-ylmethyl)aniline, future research will likely focus on optimizing existing synthetic routes and exploring novel pathways to improve yield, reduce costs, and enhance environmental compatibility.
Key areas for exploration include:
Catalytic Reductive Amination: A primary route involves the reaction of 3-chloroaniline (B41212) with pyridine-2-carboxaldehyde. Future work could focus on developing more efficient and selective catalysts for this reaction, minimizing side products and improving atom economy for large-scale production.
Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, such as the Buchwald-Hartwig amination, offer a powerful tool for the formation of the crucial C-N bond. dntb.gov.ua Research into applying this methodology could provide a highly versatile and scalable route, allowing for the synthesis of not just the target compound but a wide library of its derivatives.
Flow Chemistry: The adoption of continuous flow manufacturing processes could offer significant advantages in terms of safety, consistency, and scalability compared to traditional batch processes.
Table 1: Comparison of Potential Synthetic Pathways
| Synthetic Method | Potential Advantages | Areas for Future Research |
|---|---|---|
| Reductive Amination | Utilizes readily available starting materials. | Development of cheaper, more robust, and recyclable catalysts. |
| Nucleophilic Substitution | A straightforward approach using 2-(chloromethyl)pyridine (B1213738). | Optimization of reaction conditions to maximize yield and minimize byproducts. |
| Buchwald-Hartwig Amination | High functional group tolerance and broad substrate scope. | Adaptation for large-scale production and catalyst cost reduction. |
Computational Design of Novel Analogues with Targeted Properties
Computational chemistry provides an invaluable platform for the rational design of new molecules with specific functions, thereby accelerating the discovery process and reducing experimental costs. article4pub.comjneonatalsurg.com For this compound, in silico methods can guide the synthesis of analogues with enhanced biological activity, improved catalytic performance, or novel material properties.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov
Molecular Docking: To predict the binding affinity and mode of interaction of analogues with biological targets, such as enzymes or receptors, which is crucial for drug discovery.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling can be used to assess the drug-likeness of novel analogues early in the design phase. jneonatalsurg.com
By systematically modifying substituents on both the aniline (B41778) and pyridine (B92270) rings, researchers can computationally screen for candidates with optimized properties for applications in medicine, agriculture, or materials science.
Comprehensive Mechanistic Elucidation of Biological and Catalytic Actions
The N-(pyridin-2-ylmethyl)aniline scaffold is a well-established bidentate N,N'-donor ligand capable of forming stable complexes with a variety of transition metals, including palladium, copper, and zinc. researchgate.netresearchgate.netresearchgate.net This coordination capability is the foundation for its potential in catalysis. Furthermore, the presence of chloroaniline and pyridine moieties, both common in bioactive molecules, suggests potential pharmacological applications.
Future mechanistic studies should aim to:
Investigate Catalytic Cycles: For metal complexes derived from this ligand, detailed kinetic and spectroscopic studies can elucidate the mechanisms of catalytic reactions, such as cross-coupling or polymerization. researchgate.net Understanding the role of the ligand in stabilizing catalytic intermediates is key to designing more efficient catalysts.
Identify Biological Targets: If the compound or its analogues show biological activity, identifying the specific molecular targets (e.g., enzymes, receptors) is essential. The compound N-(pyridin-3-ylmethyl)aniline, for example, is known to interact with enzymes like inorganic pyrophosphatase. drugbank.com Similar investigations could reveal the mechanism of action for the title compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues will allow for the development of robust SAR models, clarifying how structural modifications influence biological or catalytic activity.
Diversification of Applications in Agrochemicals or Industrial Processes
The structural components of this compound are prevalent in commercially successful products, suggesting broad potential for new applications.
Agrochemicals: Both chloroanilines and pyridine derivatives are foundational building blocks in the pesticide industry, used to create herbicides, fungicides, and insecticides. wikipedia.orgatamanchemicals.comnih.govnacchemical.comresearchgate.netresearchgate.net The combination of these two pharmacophores in a single molecule makes it a highly attractive scaffold for screening and development of new agrochemicals with potentially novel modes of action.
Industrial Dyes and Pigments: Chloroanilines serve as key intermediates in the manufacturing of azo dyes and pigments. atamanchemicals.comnih.govsigmaaldrich.com Future research could explore the derivatization of this compound to create novel colorants with enhanced properties such as lightfastness or thermal stability.
Coordination Polymers and Materials: As a versatile ligand, this compound can be used to construct coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, or heterogeneous catalysis.
Table 2: Potential Application Areas and Research Focus
| Application Sector | Rationale | Future Research Focus |
|---|---|---|
| Agrochemicals | Contains both chloroaniline and pyridine motifs, common in pesticides. wikipedia.orgresearchgate.netresearchgate.net | Screening for herbicidal, fungicidal, and insecticidal activity; SAR studies. |
| Pharmaceuticals | Aniline and pyridine structures are present in many drugs. nacchemical.com | Screening against various disease targets; computational drug design. |
| Dyes and Pigments | Chloroaniline is a precursor for azo dyes. nih.gov | Synthesis of novel dye molecules and characterization of their properties. |
| Catalysis | Acts as a bidentate N,N'-ligand for transition metals. researchgate.netresearchgate.net | Synthesis of metal complexes and evaluation in catalytic transformations. |
Development of Advanced Characterization Techniques for Complex Systems
A thorough understanding of this compound and its derivatives, especially in complex environments like biological systems or catalytic mixtures, requires sophisticated analytical techniques.
Future work should leverage advanced characterization methods such as:
Multidimensional NMR Spectroscopy: Techniques like 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) are powerful for unambiguously determining the structure of complex derivatives and studying ligand-metal coordination in solution. ipb.ptresearchgate.netnih.gov
Single-Crystal X-ray Diffraction: This remains the definitive method for elucidating the three-dimensional structure of the compound and its metal complexes in the solid state, providing precise information on bond lengths, angles, and intermolecular interactions. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the identity of new compounds and for studying the composition of complex mixtures, such as identifying intermediates in a catalytic cycle.
Hirshfeld Surface Analysis: This computational tool, applied to crystallographic data, can provide deep insights into intermolecular interactions, which are critical for understanding crystal packing and designing new materials. nih.gov
By pursuing these integrated research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in chemistry, medicine, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
